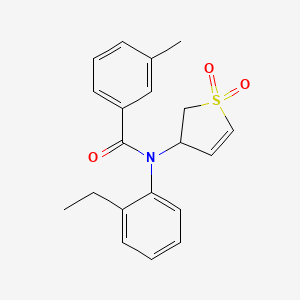

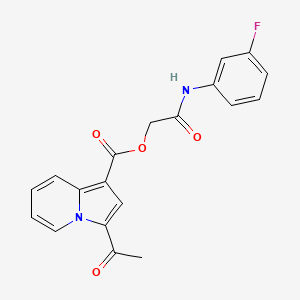

![molecular formula C7H13NO B2665605 Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine CAS No. 44857-35-4](/img/structure/B2665605.png)

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine

Overview

Description

Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine is a chemical compound with the molecular formula C7H13NO . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine, 1-Dimethylamino-2-propyne, and 3-Dimethylamino-1-propyne .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 . This indicates that the compound has a propargyl group attached to an amine group.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The predicted density is 0.992±0.06 g/cm3, and the predicted boiling point is 213.8±20.0 °C .Scientific Research Applications

Bioconjugation in Medical Research : A study by Totaro et al. (2016) focused on bioconjugation reactions using EDC/N-hydroxysulfosuccinimide (sNHS) on carboxylated peptides and small proteins. This is crucial in medical research for preparing variants of biological molecules. The study highlights the systematic investigation of side reactions that might interfere with product formation, which is vital for optimizing the efficiency of these bioconjugations (Totaro et al., 2016).

Mechanism of Amide Formation in Aqueous Media : Nakajima and Ikada (1995) explored the amide formation mechanism between carboxylic acid and amine in aqueous media using EDC. This research is significant in understanding the chemical processes involving Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine in aqueous environments (Nakajima & Ikada, 1995).

Solution Properties of Tertiary Amine Methacrylate Polymers : Bütün et al. (2001) synthesized near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. They studied the aqueous solution properties of these polymers, which are important for applications in materials science and polymer chemistry (Bütün et al., 2001).

Applications in Dental Restorations : Nie and Bowman (2002) synthesized N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine for dental resin mixtures. This highlights the application of tertiary amines in developing materials for dental restorations (Nie & Bowman, 2002).

Enhanced Carbon Dioxide Capture Performance : Singto et al. (2016) focused on the synthesis of new tertiary amines, including those similar to this compound, to improve the performance of carbon dioxide capture. This research contributes to environmental science and technology (Singto et al., 2016).

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-2-prop-2-ynoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-4-6-9-7-5-8(2)3/h1H,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLZAQLAWPJXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

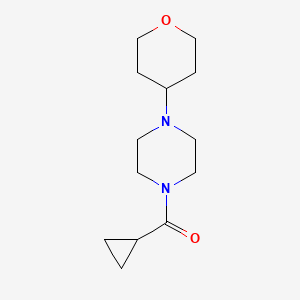

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

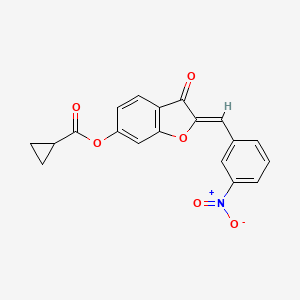

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

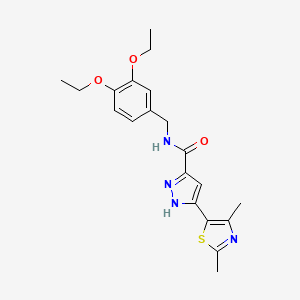

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)

![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)